molecular formula C22H36N2O3 B2968394 2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide CAS No. 1009688-33-8

2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide

Cat. No. B2968394
CAS RN: 1009688-33-8
M. Wt: 376.541
InChI Key: RGELUNHVLZEOQR-UHFFFAOYSA-N
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Description

2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the sodium-dependent multivitamin transporter (SMVT), which plays a crucial role in the uptake of vitamins such as biotin and pantothenic acid.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

  • Adamantane-Isothiourea Hybrid Derivatives : A study by Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, showing potent broad-spectrum antibacterial activity and significant in vivo oral hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).

Cytotoxic Activity

  • Sulfonamide Derivatives : Research by Ghorab et al. (2015) indicated that certain sulfonamide derivatives with adamantyl and morpholinophenyl moieties displayed cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Anti-Tuberculosis Activity

  • Acetamide Derivatives : A study conducted by Bai et al. (2011) focused on the synthesis of acetamide derivatives, including adamantylacetamide, which showed potential in vitro anti-tuberculosis activities (Bai et al., 2011).

Analgesic Properties

  • Adamantyl Analogues of Paracetamol : Fresno et al. (2014) reported on the synthesis of adamantyl analogues of paracetamol, demonstrating significant analgesic properties through inhibition of TRPA1 channels (Fresno et al., 2014).

Antifungal Agents

  • Morpholin-3-yl-Acetamide Derivatives : Research by Bardiot et al. (2015) identified morpholin-3-yl-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species (Bardiot et al., 2015).

Cholinesterase Inhibitory Activities

  • Adamantyl-Based Derivatives : A study by Kwong et al. (2017) focused on the cholinesterase inhibitory activities of adamantyl-based ester derivatives, finding significant inhibition effects and potential use in treating neurodegenerative diseases (Kwong et al., 2017).

properties

IUPAC Name

2-(1-adamantyl)-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-15(2)7-19(21(26)24-3-5-27-6-4-24)23-20(25)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,3-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGELUNHVLZEOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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